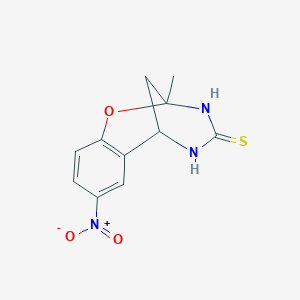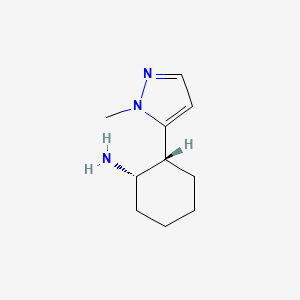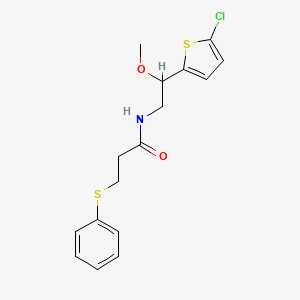
1-(3-chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine, also known as CMPA, is a compound belonging to the pyrazol-amine family of compounds. It is a white crystalline solid with a melting point of 154-156 degrees Celsius and a solubility in water of 0.01 mg/mL. CMPA is an important chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of pyrazole derivatives, including compounds structurally similar to 1-(3-chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine, often involves regiospecific reactions and crystallographic analysis for structure determination. For instance, Kumarasinghe et al. (2009) detailed the synthesis of pyrazolyl propionic acid and its methyl ester, emphasizing the role of single-crystal X-ray analysis in unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
- The synthesis and X-ray diffraction study of a Schiff base derived from 4-acylpyrazolone and 2-aminophenol showcased the crystallization and structural insights of related pyrazole compounds (Sharma, Jadeja, Kant, & Gupta, 2014).
Bioactivity and Potential Applications
- Pyrazole derivatives have been investigated for their bioactive potential, including antimicrobial and anticancer activities. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting the potential of these compounds as pharmacophore sites for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Another study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research contributes to understanding the structural requirements for the bioactivity of pyrazole compounds (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-5-2-3-8-14(11)15-10-19-20(16(15)18)13-7-4-6-12(17)9-13/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOJDPHFYTXFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)
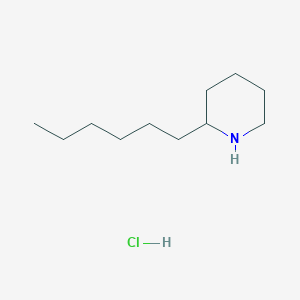

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
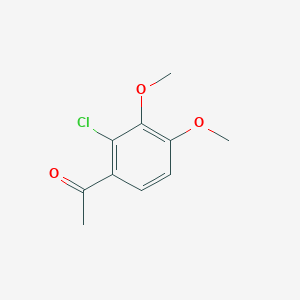
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
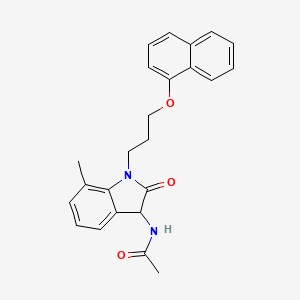
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
